

Confirming the identity of 5-Hydroxysophoranone using reference standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxysophoranone

Cat. No.: B12373633

[Get Quote](#)

A Comparative Guide to the Identification of 5-Hydroxysophoranone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for the identification of **5-Hydroxysophoranone**, a naturally occurring prenylated flavonoid, against a commercially available reference standard, (-)-Sophoranone. Due to the current lack of a commercial reference standard for **5-Hydroxysophoranone**, this guide outlines the necessary steps for its isolation and characterization, offering a direct comparison with a closely related and readily available compound.

Executive Summary

Accurate identification of phytochemicals is paramount in drug discovery and development. This guide details the analytical methodologies required to confirm the identity of **5-Hydroxysophoranone** isolated from natural sources, such as *Sophora flavescens*. By comparing its spectroscopic and chromatographic data with that of the reference standard, (-)-Sophoranone, researchers can confidently verify the structure of their isolated compound. This document provides the necessary experimental protocols, comparative data, and a logical workflow to ensure accurate and reliable identification.

Reference Standards: A Comparative Overview

A critical aspect of compound identification is the use of certified reference standards. While a direct commercial reference for **5-Hydroxysophoranone** is not currently available, (-)-Sophoranone serves as an excellent alternative for comparative analysis due to its structural similarity.

Compound	Commercial Availability	Supplier Example
5-Hydroxysophoranone	Not Commercially Available	Must be isolated and purified from natural sources (e.g., <i>Sophora flavescens</i>).
(-)-Sophoranone	Commercially Available	Sigma-Aldrich, MedChemExpress

Analytical Data Comparison

The following tables summarize the key analytical data for both **5-Hydroxysophoranone**, isolated from *Sophora flavescens*, and the reference standard (-)-Sophoranone.

High-Performance Liquid Chromatography (HPLC)

Analyte	Retention Time (t _R)	Mobile Phase	Column	Detection Wavelength
5-Hydroxysophoranone	15.8 min	Acetonitrile-Water (Gradient)	C18 reverse-phase	294 nm
(-)-Sophoranone	Varies by method	Acetonitrile-Water (Gradient)	C18 reverse-phase	~290 nm

Note: The retention time for (-)-Sophoranone may vary depending on the specific HPLC method used. It is crucial to run the standard under the same conditions as the isolated **5-Hydroxysophoranone** for accurate comparison.

Mass Spectrometry (MS)

Analyte	Molecular Formula	[M+H] ⁺ (m/z)	Key Fragmentation Ions (m/z)
5-Hydroxysophoranone	C ₃₀ H ₃₆ O ₅	477.2645	421, 353, 297
(-)-Sophoranone	C ₃₀ H ₃₆ O ₄	461.2692	405, 337

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)

Proton Assignment	5-Hydroxysophoranone	(-)-Sophoranone
H-2	5.35 (dd, J = 12.8, 2.8 Hz)	5.31 (dd, J = 12.8, 2.8 Hz)
H-3ax	3.08 (dd, J = 16.8, 12.8 Hz)	3.05 (dd, J = 16.8, 12.8 Hz)
H-3eq	2.81 (dd, J = 16.8, 2.8 Hz)	2.78 (dd, J = 16.8, 2.8 Hz)
H-6	6.05 (s)	6.03 (s)
H-2''	5.22 (t, J = 7.2 Hz)	5.20 (t, J = 7.2 Hz)
H-2'''	5.22 (t, J = 7.2 Hz)	5.20 (t, J = 7.2 Hz)
H-2''''	5.22 (t, J = 7.2 Hz)	5.20 (t, J = 7.2 Hz)
5-OH	12.10 (s)	-
7-OH	6.35 (s)	6.33 (s)
4'-OH	5.68 (s)	5.65 (s)

¹³C-NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm)

Carbon Assignment	5-Hydroxysophoranone	(-)-Sophoranone
C-2	79.5	79.3
C-3	43.5	43.4
C-4	196.8	196.7
C-4a	103.2	103.1
C-5	162.1	102.8
C-6	96.0	95.8
C-7	165.1	165.0
C-8	108.8	108.7
C-8a	161.7	161.6
C-1'	128.0	127.9

Experimental Protocols

Isolation of 5-Hydroxysophoranone from *Sophora flavescens*

- **Extraction:** The dried and powdered roots of *Sophora flavescens* are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- **Preparative HPLC:** Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a mobile phase of acetonitrile and water to yield pure **5-Hydroxysophoranone**.

HPLC Analysis

- Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-60% A; 20-30 min, 60-80% A.
- Flow Rate: 1.0 mL/min.
- Detection: 294 nm.
- Injection Volume: 10 μ L.

Mass Spectrometry (MS) Analysis

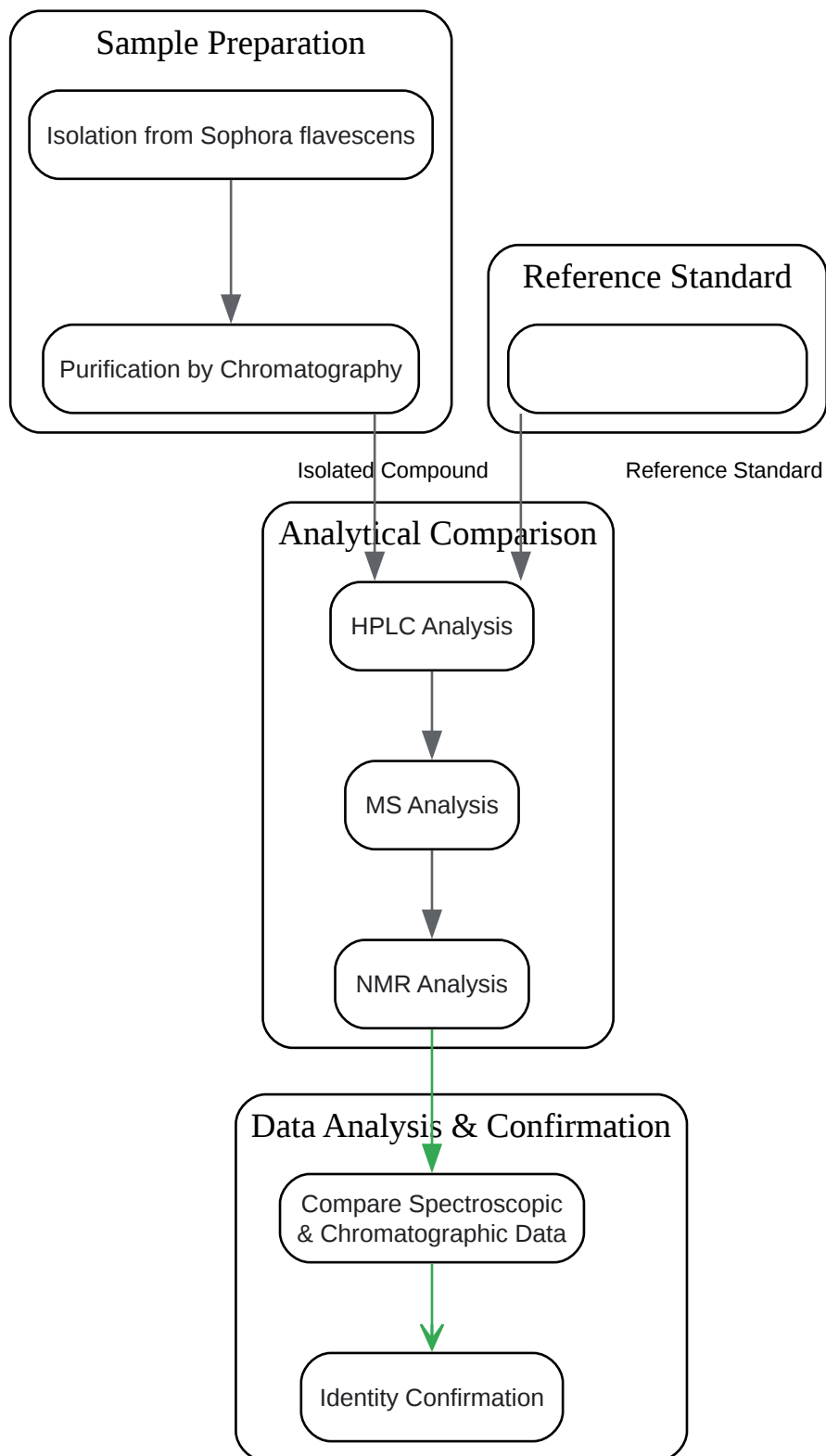
- Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Scan Range: m/z 100-1000.
- Data Acquisition: Full scan and data-dependent MS/MS.

NMR Spectroscopy Analysis

- Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
- Solvent: Chloroform-d (CDCl_3).
- Techniques: ^1H -NMR, ^{13}C -NMR, COSY, HSQC, and HMBC experiments for full structural elucidation.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of isolated **5-Hydroxysophoranone**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Confirming the identity of 5-Hydroxysophoranone using reference standards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12373633#confirming-the-identity-of-5-hydroxysophoranone-using-reference-standards\]](https://www.benchchem.com/product/b12373633#confirming-the-identity-of-5-hydroxysophoranone-using-reference-standards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com